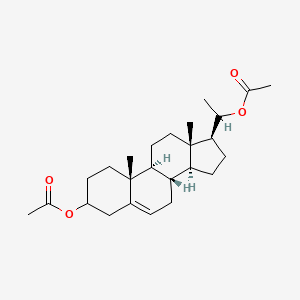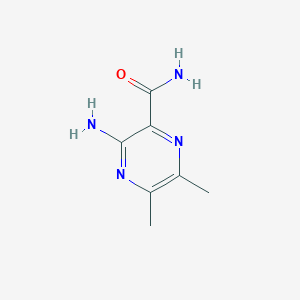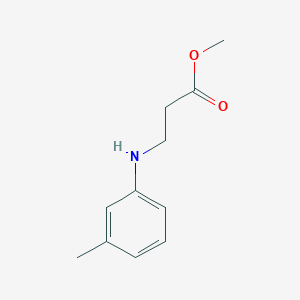
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(3-pyridinyl)-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acide 5-pyrimidinecarboxylique, 1,2,3,4-tétrahydro-6-méthyl-2-oxo-4-(3-pyridinyl)-, méthylester (9CI) est un composé organique complexe avec une structure unique qui comprend à la fois des cycles pyrimidine et pyridine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’Acide 5-pyrimidinecarboxylique, 1,2,3,4-tétrahydro-6-méthyl-2-oxo-4-(3-pyridinyl)-, méthylester (9CI) implique généralement des réactions organiques à plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrimidine, suivie par l’introduction de la partie pyridine. Les étapes clés incluent :
Formation du cycle pyrimidine : Cela peut être réalisé par la condensation de précurseurs appropriés tels que l’urée et les β-dicétones dans des conditions acides ou basiques.
Introduction du cycle pyridine : Le cycle pyridine peut être introduit via une réaction de couplage, souvent en utilisant des réactions de couplage croisé catalysées au palladium telles que les réactions de Suzuki ou de Heck.
Estérification : L’étape finale implique l’estérification du groupe acide carboxylique avec du méthanol en présence d’un catalyseur tel que l’acide sulfurique ou un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies synthétiques décrites ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre des principes de la chimie verte pour réduire les déchets et la consommation d’énergie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthyle sur le cycle pyrimidine, formant les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le cycle pyrimidine, le convertissant potentiellement en groupe hydroxyle.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des réactifs tels que l’hydrure de sodium (NaH) ou les composés organolithium peuvent faciliter la substitution nucléophile.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des dérivés avec des propriétés variées.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies réactionnelles et de développer de nouveaux matériaux.
Biologie
En recherche biologique, les dérivés de ce composé sont étudiés pour leur potentiel en tant qu’inhibiteurs enzymatiques ou en tant que ligands pour des études de liaison aux récepteurs. La présence à la fois de cycles pyrimidine et pyridine en fait un échafaudage polyvalent pour la conception de médicaments.
Médecine
En médecine, ce composé et ses dérivés sont étudiés pour leurs propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires, antimicrobiennes et anticancéreuses. La capacité à modifier sa structure permet d’optimiser ses propriétés pharmacologiques.
Industrie
Dans l’industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, tels que les polymères ou les revêtements. Sa stabilité chimique et sa réactivité le rendent approprié pour diverses applications industrielles.
Mécanisme D'action
Le mécanisme d’action de ce composé dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des enzymes ou à des récepteurs spécifiques, modulant ainsi leur activité. Les cibles moléculaires et les voies impliquées peuvent varier considérablement mais comprennent souvent des enzymes clés dans les voies métaboliques ou des récepteurs impliqués dans la transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-pyrimidinecarboxylique, 1,2,3,4-tétrahydro-6-méthyl-2-oxo-4-(3-pyridinyl)-, éthylester
- Acide 5-pyrimidinecarboxylique, 1,2,3,4-tétrahydro-6-méthyl-2-oxo-4-(3-pyridinyl)-, 2-méthoxyéthylester
Unicité
Par rapport aux composés similaires, l’Acide 5-pyrimidinecarboxylique, 1,2,3,4-tétrahydro-6-méthyl-2-oxo-4-(3-pyridinyl)-, méthylester (9CI) offre des propriétés uniques dues à la présence du groupe méthylester. Ce groupe fonctionnel peut influencer la solubilité, la réactivité et l’activité biologique globale du composé, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-7-9(11(16)18-2)10(15-12(17)14-7)8-4-3-5-13-6-8/h3-6,10H,1-2H3,(H2,14,15,17) |
Clé InChI |
LZSGHKLGWWFCDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CN=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline](/img/structure/B12119268.png)


![2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119283.png)




![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)

![N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12119330.png)

![5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12119352.png)
